molecular formula C7H5KO3 B2858259 Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate CAS No. 2490442-02-7

Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate

Cat. No.: B2858259
CAS No.: 2490442-02-7
M. Wt: 176.212
InChI Key: XCXNLMTUEJSWSR-UHFFFAOYSA-M
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Description

Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate is an organic compound that features a furan ring attached to a conjugated enolate system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of furan-2-carbaldehyde with potassium hydroxide in the presence of a suitable solvent. The reaction proceeds through an aldol condensation mechanism, followed by deprotonation to yield the potassium enolate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvent and reaction temperature are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium;(E)-3-(furan-2-yl

Properties

IUPAC Name

potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.K/c8-4-3-6(9)7-2-1-5-10-7;/h1-5,8H;/q;+1/p-1/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXNLMTUEJSWSR-BJILWQEISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=C[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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